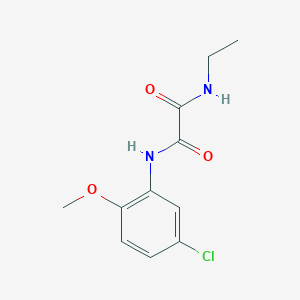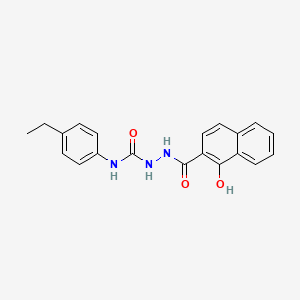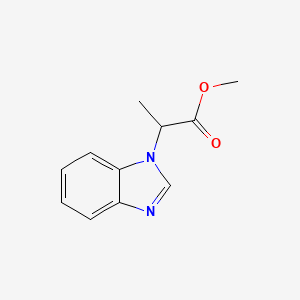![molecular formula C20H26O3 B5119137 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. In
Mecanismo De Acción
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 selectively blocks beta-2 adrenergic receptors by binding to the receptor site and preventing the binding of beta-2 adrenergic agonists. This results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is not fully understood, but it is believed to involve a conformational change in the receptor that prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 depend on the specific physiological process being studied. In general, the blockade of beta-2 adrenergic receptors by 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. This can result in a decrease in bronchodilation, cardiac function, and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selective blockade of beta-2 adrenergic receptors allows for the specific study of beta-2 adrenergic receptor function. However, there are some limitations to the use of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 in lab experiments. For example, it may not be suitable for studying the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551. One direction is the development of more selective beta-2 adrenergic receptor antagonists that can selectively block beta-2 adrenergic receptors without affecting other signaling pathways. Another direction is the study of the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways. Finally, the development of new methods for the synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 and other beta-2 adrenergic receptor antagonists may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 involves several steps. The first step is the reaction of 2,3-dimethylphenol with ethyl bromide to form 2-ethoxy-3-methylphenol. The second step involves the reaction of 2-ethoxy-3-methylphenol with 1,4-dibromobutane to form 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene. The final step is the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of beta-2 adrenergic receptor blockade in various disease states, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Propiedades
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)